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molecular formula C11H6BrFN2O2 B8533350 5-Bromo-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid

5-Bromo-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No. B8533350
M. Wt: 297.08 g/mol
InChI Key: QNNZLRJGOMSJPX-UHFFFAOYSA-N
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Patent
US08614206B2

Procedure details

Sodium ethoxide (21 mass % in ethanol; 8.69 mL, 23.268 mmol) was added to an ice-bath cooled mixture of 2-fluorobenzamidine (2.71 g, 15.512 mmol) in ethanol (100 mL). The resulting mixture was allowed to warm to room temperature and stirred at rt (room temperature) under nitrogen for 30 min. To the reaction mixture was added a solution of (E)-2,3-dibromo-4-oxo-but-2-enoic acid (2.00 g, 7.7561 mmol) in ethanol (20 ml). The mixture was heated at 50° C. for 3 h. After cooling to RT, the reaction was concentrated in vacuo. Water and 1M NaOH (˜50 ml) were added and the aqueous mixture was extracted with EtOAc. The aqueous phase was acidified to pH4 with 1N HCl (about 30 ml), then extracted with EtOAc 3×. Combined organic extracts were dried over sodium sulfate, filtered and concentrated to gave 5-bromo-2-(2-fluorophenyl)pyrimidine-4-carboxylic acid, 770 mg.
Quantity
8.69 mL
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[F:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([NH2:10])=[NH:9].Br/[C:16](=[C:20](/[Br:23])\[CH:21]=O)/[C:17]([OH:19])=[O:18]>C(O)C>[Br:23][C:20]1[C:16]([C:17]([OH:19])=[O:18])=[N:9][C:8]([C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[F:5])=[N:10][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.69 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
2.71 g
Type
reactant
Smiles
FC1=C(C(=N)N)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
Br\C(\C(=O)O)=C(/C=O)\Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt (room temperature) under nitrogen for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 50° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water and 1M NaOH (˜50 ml) were added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc 3×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)C1=C(C=CC=C1)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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